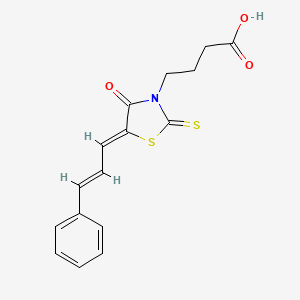

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid

Description

Properties

IUPAC Name |

4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S2/c18-14(19)10-5-11-17-15(20)13(22-16(17)21)9-4-8-12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H,18,19)/b8-4+,13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSOHHXEKGNSCC-VEJZVKIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17385-92-1 | |

| Record name | 4-[4-oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid typically involves multiple steps. One common method includes the condensation of a thioxothiazolidin derivative with a phenylallylidene compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. Industrial methods may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and liver cancers. The mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

Thiazolidinones have been shown to possess anti-inflammatory properties. The compound under study has been evaluated for its ability to inhibit pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies revealed that it can downregulate the expression of TNF-alpha and IL-6 in activated macrophages .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes involved in various metabolic processes. For instance, it has shown potential as an inhibitor of dual specificity protein phosphatases, which are critical in regulating cellular signaling pathways associated with cancer progression .

Case Studies

Mechanism of Action

The mechanism of action of 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., nitro, benzyloxy) reduce yields (e.g., 24% for phenylethoxy substituent vs. 73% for benzyloxy-methoxyphenyl) .

Table 2: Activity Comparison

Key Observations :

Physicochemical Properties

- Melting Points : Range from 172°C to 280°C, influenced by substituent polarity and crystallinity. Benzyloxy-methoxyphenyl derivatives exhibit higher melting points (277–280°C) due to increased molecular symmetry .

- Solubility: Butanoic acid chain in the target compound may offer better aqueous solubility than shorter-chain analogs, though this requires experimental validation.

Biological Activity

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinone derivative that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thiazolidinone ring, which is known for its significant biological activities.

1. Antioxidant Activity

Studies have shown that compounds containing thiazolidinone structures exhibit notable antioxidant properties. The antioxidant activity is primarily attributed to the presence of sulfur and carbonyl groups in the thiazolidinone moiety, which can scavenge free radicals and reduce oxidative stress in biological systems .

2. Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes, thus demonstrating anti-inflammatory effects. For instance, it has been observed to reduce levels of TNF-alpha and IL-6 in cell cultures, which are critical mediators in inflammatory pathways .

3. Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation in various studies. It has been tested against multiple cancer cell lines, including breast and prostate cancer cells, demonstrating significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

- In Vitro Studies : A study highlighted that this compound exhibited IC50 values indicative of its potency against specific cancer cell lines, suggesting effective growth inhibition at low concentrations .

- Mechanistic Insights : Further investigations revealed that the compound activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, leading to increased apoptosis in treated cancer cells .

Data Summary Table

Q & A

Q. How to address inconsistent solubility profiles reported for similar thiazolidinones?

- Methodological Answer : Solubility discrepancies often stem from crystallinity or polymorphic forms. Strategies include:

- Particle size reduction : Nano-milling to enhance surface area.

- Co-crystallization : Use co-formers (e.g., succinic acid) to improve aqueous solubility.

- Thermal analysis (DSC/TGA) : Identify polymorphs and their stability ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.